molecular formula C20H13BrN2O3 B2985123 3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-32-0

3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide

Cat. No.: B2985123
CAS No.: 851411-32-0
M. Wt: 409.239
InChI Key: NOYCBZRRVWYOOT-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide is a benzamide derivative featuring a chromeno[4,3-b]pyridine core substituted with a methyl group at position 4 and a ketone at position 3. The bromine atom at the meta position of the benzamide moiety contributes to its electronic and steric properties.

Properties

IUPAC Name

3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O3/c1-11-9-16(23-19(24)12-5-4-6-13(21)10-12)22-18-14-7-2-3-8-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYCBZRRVWYOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide is a complex organic compound that falls under the category of chromeno[4,3-b]pyridines. Its unique structure, characterized by a bromine atom, a benzamide group, and a chromeno-pyridine core, positions it as a significant candidate in medicinal chemistry due to its potential biological activities and therapeutic applications.

The biological activity of 3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Pharmacological Properties

Research indicates that compounds within the chromeno[4,3-b]pyridine class exhibit diverse pharmacological properties:

  • Anti-Cancer Activity : Preliminary studies suggest that 3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide may exert cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-Inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : There is evidence suggesting that this compound may inhibit bacterial growth, making it a candidate for further investigation in antimicrobial drug development.

Case Studies

Several studies have highlighted the biological activity of similar compounds in the chromeno[4,3-b]pyridine family:

  • Study on Cytotoxic Effects : A study demonstrated that derivatives of chromeno[4,3-b]pyridine exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance their efficacy .
  • Anti-Inflammatory Research : Another investigation into related compounds found that they effectively reduced inflammation in animal models by inhibiting key inflammatory mediators .
  • Antimicrobial Screening : A screening of various chromeno-pyridine derivatives revealed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

Biological ActivityDescriptionReference
Anti-CancerInduces apoptosis and inhibits proliferation
Anti-InflammatoryModulates inflammatory pathways
AntimicrobialInhibits growth of bacteria

Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObservations
3-bromo-N-(4-methyl-5-oxochromeno...)Anti-CancerSignificant cytotoxicity observed
N-(4-methyl-5-oxo...)Anti-InflammatoryReduced cytokine levels
N-(4-methyl-5-oxo...)AntimicrobialEffective against multiple strains

Comparison with Similar Compounds

ZINC33268577

Structure : 3-Bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide .
Key Features :

  • Contains a pyrido[1,2-a]pyrimidin-2-yl group instead of a chromeno-pyridine system.
  • Methoxy linker enhances solubility and rotational flexibility.

Comparative Data :

Property Target Compound ZINC33268577
Molecular Weight ~433.25 g/mol 526.38 g/mol
H-Bond Donors 1 1
H-Bond Acceptors 4 5
Rotatable Bonds ~3 5
Shape Tanimoto* 0.803 (vs. tivozanib)
Color Tanimoto* 0.256 (vs. tivozanib)

Implications: ZINC33268577 exhibits higher molecular flexibility (5 rotatable bonds) and a larger heterocyclic system, which may improve binding to targets like VEGFR-2. However, its lower Color Tanimoto score indicates distinct electronic properties compared to tivozanib, a known kinase inhibitor .

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)

Structure : Fluorinated benzamide with a methylpyridinyl group .
Key Features :

  • Simpler structure lacking the chromeno-pyridine core.
  • Fluorine substitution enhances electronegativity and metabolic stability.

Comparative Data :

Property Target Compound Compound 35
Molecular Weight ~433.25 g/mol 337.15 g/mol
H-Bond Acceptors 4 3
Rotatable Bonds ~3 2
Melting Point Not reported 109–111°C (analogous compound )

Fluorine’s electron-withdrawing effects may enhance binding specificity in kinase inhibition .

3-Bromo-N-(pyridin-2-yl)benzamide (Compound 14)

Structure : Minimalist benzamide with a pyridin-2-yl group .
Key Features :

  • No fused heterocyclic system.
  • High synthetic yield (73%) under metal-free conditions.

Comparative Data :

Property Target Compound Compound 14
Molecular Weight ~433.25 g/mol 277.12 g/mol
H-Bond Acceptors 4 2
Rotatable Bonds ~3 2
Synthetic Yield Not reported 73%

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide

Structure: Chromeno-pyridine benzamide with a dioxopyrrolidinyl substituent . Key Features:

  • Polar dioxopyrrolidinyl group enhances solubility.
  • Similar chromeno-pyridine core but different substituent positioning.

Comparative Data :

Property Target Compound Dioxopyrrolidinyl Analog
Molecular Formula C20H14BrN2O3 C24H17N3O5
Molecular Weight ~433.25 g/mol 427.40 g/mol

Implications :
The dioxopyrrolidinyl group introduces additional hydrogen-bonding sites, which could improve target engagement but may complicate blood-brain barrier penetration .

4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Structure: Thieno-pyrazol core replaces chromeno-pyridine . Key Features:

  • Sulfur-containing heterocycle alters electronic properties.
  • Increased rigidity due to fused thieno-pyrazol system.

Implications: The thieno-pyrazol system may confer unique redox properties, making it suitable for applications in materials science or as a protease inhibitor scaffold .

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